

ZAP-180013: A Dual Inhibitor of ZAP-70 and NLRP3 Inflammasome

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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

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An In-depth Technical Review for Researchers and Drug Development Professionals

ZAP-180013 is a small molecule inhibitor initially identified for its ability to block the function of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway. More recent findings have revealed its potent inhibitory activity against the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, positioning it as a compound of significant interest for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive literature review and summary of the available data on **ZAP-180013**, with a focus on its mechanism of action, experimental protocols, and quantitative data.

Core Concepts: Mechanism of Action

ZAP-180013 exhibits a dual mechanism of action, targeting two key components of the immune signaling cascade:

- ZAP-70 Inhibition:** **ZAP-180013** functions by disrupting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.^{[1][2]} This interaction is a crucial early step in the signal transduction cascade that leads to T-cell activation, proliferation, and cytokine release. By preventing this association, **ZAP-180013** effectively dampens the adaptive immune response.
- NLRP3 Inflammasome Inhibition:** Emerging research has identified **ZAP-180013** as a potent inhibitor of the NLRP3 inflammasome.^[3] This multiprotein complex is a key component of

the innate immune system, responsible for sensing a wide range of danger signals and initiating an inflammatory response through the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1 β and IL-18. Notably, **ZAP-180013** has shown efficacy against MCC950-resistant NLRP3 variants, suggesting a distinct binding site or mechanism of action.[\[3\]](#)

Quantitative Data Summary

The inhibitory potency of **ZAP-180013** has been quantified in various in vitro assays. The following table summarizes the key findings:

Target	Assay Type	IC50	Reference
ZAP-70	Fluorescence Polarization (FP)	1.8 μ M	[1] [2] [4]
ZAP-70	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	9.6 μ M	[1]
ZAP-70	(Alternative TR-FRET value)	16.841 μ M	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition

This assay was utilized as the primary high-throughput screen to identify inhibitors of the ZAP-70:ITAM interaction.

Principle: The assay measures the change in the polarization of fluorescently labeled ITAM phosphopeptide (2pY) upon binding to the ZAP-70 protein. Small molecules that inhibit this

interaction will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.

Detailed Protocol:

- Reagents:
 - ZAP-70 protein
 - Fluorescently labeled ITAM-derived phosphopeptide (e.g., TAMRA-2pY)
 - Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100)
 - **ZAP-180013** or other test compounds dissolved in DMSO
- Procedure:
 - Dispense test compounds at various concentrations into a 384-well plate.
 - Add a pre-mixed solution of ZAP-70 protein and the fluorescently labeled 2pY peptide to each well.
 - Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
 - Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
 - Calculate the percent inhibition based on the polarization values of control wells (no inhibitor) and wells with a saturating concentration of a known inhibitor or no ZAP-70 protein.
 - Determine the IC₅₀ value by fitting the dose-response curve of percent inhibition versus compound concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ZAP-70 Inhibition

This orthogonal assay was used to confirm the hits from the primary FP screen.

Principle: This assay measures the FRET between a terbium-labeled streptavidin bound to biotinylated ZAP-70 (donor) and an Alexa Fluor 488-labeled 2pY peptide (acceptor). Inhibition of the ZAP-70:2pY interaction leads to a decrease in the FRET signal.

Detailed Protocol:

- Reagents:
 - Biotinylated ZAP-70 protein
 - Alexa Fluor 488-labeled 2pY peptide
 - Terbium chelate-streptavidin
 - Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100)
 - **ZAP-180013** or other test compounds dissolved in DMSO
- Procedure:
 - Dispense test compounds at various concentrations into a 384-well plate.
 - Add a solution containing biotinylated ZAP-70, Alexa Fluor 488-2pY, and terbium chelate-streptavidin to each well.
 - Incubate the plate at room temperature.
 - Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader with a 340 nm excitation filter.
 - Calculate the FRET ratio and determine the percent inhibition and IC₅₀ values as described for the FP assay.

Cell-Based Assay for Inhibition of ZAP-70 Phosphorylation

This assay assesses the ability of **ZAP-180013** to inhibit ZAP-70 activity within a cellular context.

Principle: Jurkat cells, a human T-lymphocyte cell line, are stimulated to activate the TCR signaling pathway. The phosphorylation of ZAP-70, a key indicator of its activation, is then measured by immunoblotting.

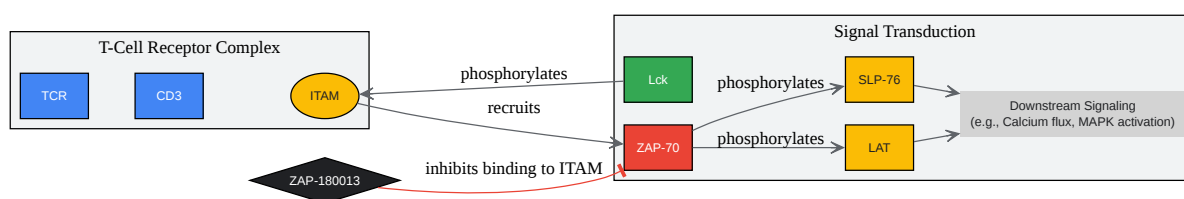
Detailed Protocol:

- Cell Line: Jurkat cells
- Reagents:
 - RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
 - Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
 - **ZAP-180013** dissolved in DMSO
 - Lysis buffer
 - Antibodies for immunoblotting: anti-phospho-ZAP-70, anti-ZAP-70, and a loading control (e.g., anti- β -actin)
- Procedure:
 - Pre-treat Jurkat cells with varying concentrations of **ZAP-180013** for 30 minutes.[\[5\]](#)
 - Stimulate the cells by cross-linking with anti-CD3 and anti-CD28 antibodies for 5 minutes. [\[5\]](#)
 - Lyse the cells and collect the protein lysates.
 - Perform immunoblotting to detect the levels of phosphorylated ZAP-70 and total ZAP-70.

- Quantify the band intensities to determine the dose-dependent inhibition of ZAP-70 phosphorylation by **ZAP-180013**.

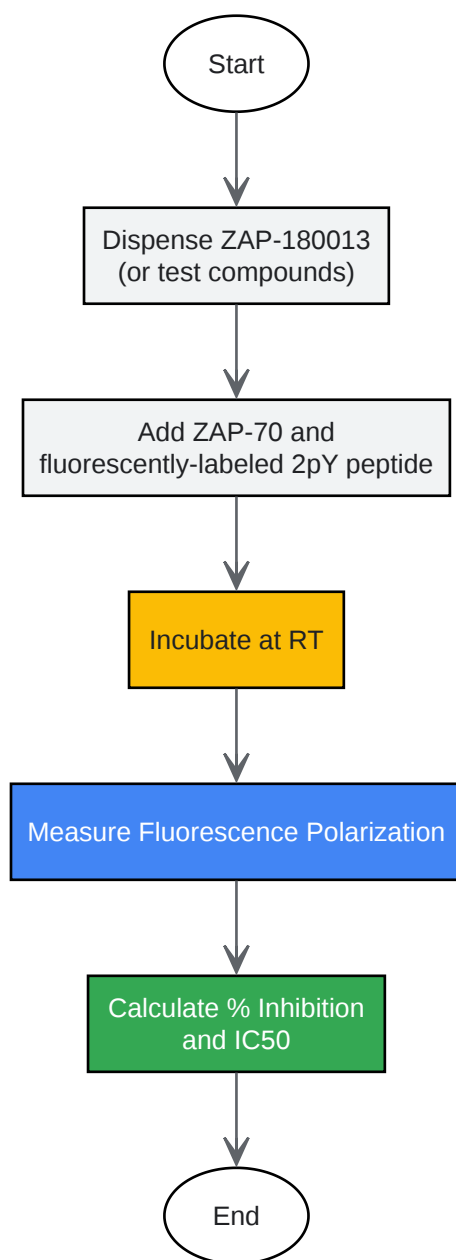
Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.



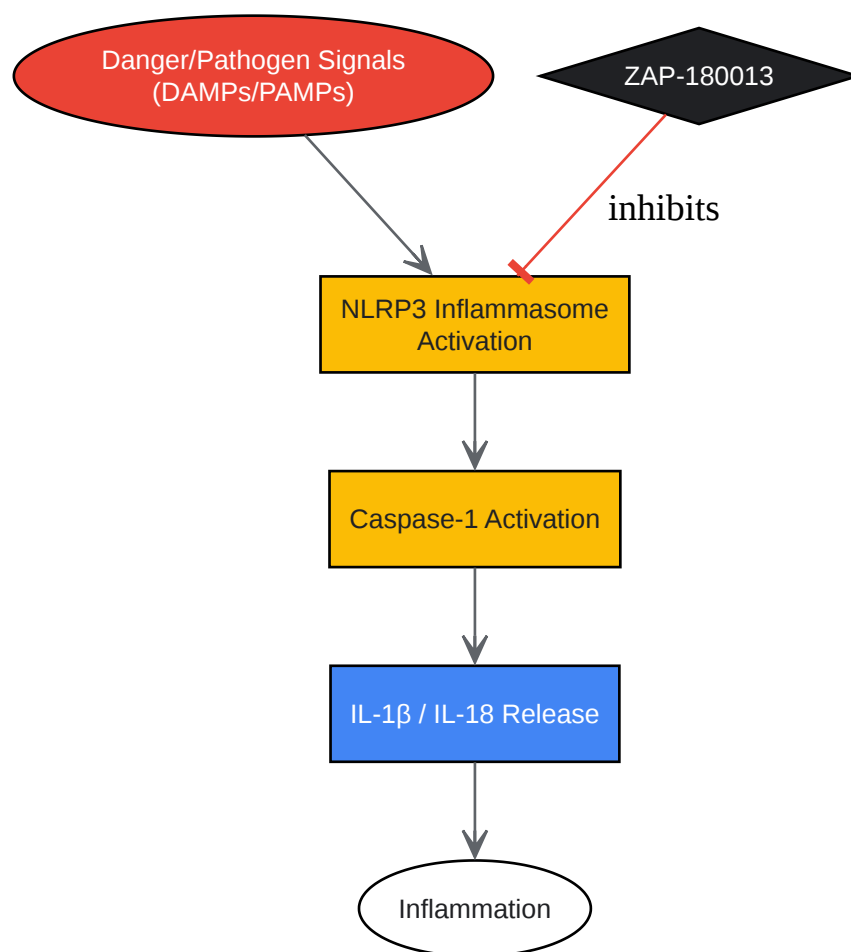
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Caption: ZAP-70 Signaling Pathway and the inhibitory action of **ZAP-180013**.



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Caption: Workflow for the Fluorescence Polarization (FP) assay.



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Caption: Logical flow of NLRP3 inflammasome inhibition by **ZAP-180013**.

Future Directions

The dual inhibitory role of **ZAP-180013** against both ZAP-70 and the NLRP3 inflammasome makes it a highly promising candidate for further preclinical and clinical development. Future research should focus on:

- **In Vivo Efficacy:** Comprehensive studies in various animal models of autoimmune and inflammatory diseases are needed to establish the in vivo efficacy, pharmacokinetics, and pharmacodynamics of **ZAP-180013**. The reported efficacy in systemic and localized disease models for NLRP3 inhibition warrants detailed investigation.[3]

- **NLRP3 Mechanism of Action:** Elucidating the precise binding site and mechanism by which **ZAP-180013** inhibits the NLRP3 inflammasome, particularly in the context of MCC950 resistance, will be crucial for its development as a targeted therapy.
- **Selectivity Profiling:** A broader kinase and off-target profiling will be necessary to fully understand the selectivity of **ZAP-180013** and to anticipate any potential side effects.
- **Structural Biology:** Co-crystallization of **ZAP-180013** with both ZAP-70 and components of the NLRP3 inflammasome would provide invaluable insights for structure-based drug design and optimization.

In conclusion, **ZAP-180013** represents a novel chemical scaffold with the potential to modulate both the adaptive and innate immune systems. The data gathered to date strongly supports its continued investigation as a therapeutic agent for a wide range of inflammatory disorders.

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